4-fluoro-5-tributylstannanyl-1H-pyrazole
Description
Properties
Molecular Formula |
C15H29FN2Sn |
|---|---|
Molecular Weight |
375.11 g/mol |
IUPAC Name |
tributyl-(4-fluoro-1H-pyrazol-5-yl)stannane |
InChI |
InChI=1S/3C4H9.C3H2FN2.Sn/c3*1-3-4-2;4-3-1-5-6-2-3;/h3*1,3-4H2,2H3;1H,(H,5,6); |
InChI Key |
NYIURNDNQVVBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NN1)F |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 Fluoro 5 Tributylstannanyl 1h Pyrazole
Retrosynthetic Analysis and Strategic Precursors
A retrosynthetic analysis of 4-fluoro-5-tributylstannanyl-1H-pyrazole reveals several potential disconnection points, leading to a variety of strategic precursors. The most logical disconnections involve the carbon-tin bond and the bonds forming the pyrazole (B372694) ring itself.
Disconnection of the C-Sn Bond: The tributylstannanyl group is typically introduced via an organometallic intermediate. This suggests a disconnection to a 5-lithiated or 5-magnesiated 4-fluoropyrazole and a tributyltin halide, most commonly tributyltin chloride. The 5-metallo-4-fluoropyrazole, in turn, can be envisioned as arising from the deprotonation of 4-fluoro-1H-pyrazole. This identifies 4-fluoro-1H-pyrazole as a key strategic precursor in a stepwise functionalization approach.
Disconnection of the Pyrazole Ring: A de novo approach involves disconnecting the pyrazole ring. A common method for pyrazole synthesis is the [3+2] cycloaddition of a diazo compound with an alkyne or a suitable alkyne equivalent. rsc.orgnih.govorganic-chemistry.org For the target molecule, this could involve the reaction of a diazoalkane with a fluorinated and stannylated alkyne, or a fluorinated alkyne followed by subsequent stannylation. Another classical approach is the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. mdpi.com In this case, a suitably fluorinated and functionalized 1,3-dielectrophile would be required.
These retrosynthetic pathways highlight two primary strategic precursors:
4-Fluoro-1H-pyrazole: For a stepwise functionalization approach.
Fluorinated and/or stannylated acyclic precursors: For a de novo synthesis of the pyrazole core.
De Novo Synthesis of the Pyrazole Core
The de novo synthesis of the 4-fluoro-5-tributylstannanyl-1H-pyrazole core involves the construction of the pyrazole ring from acyclic precursors. This approach allows for the early introduction of the required fluorine and stannane (B1208499) functionalities.
The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful and widely used method for the synthesis of pyrazoles. rsc.orgnih.govbeilstein-journals.org In the context of the target molecule, a potential route would involve the reaction of diazomethane (B1218177) with a fluorinated, stannylated alkyne. However, the synthesis and stability of such an alkyne could present challenges.
A more viable cycloaddition strategy involves using a fluorinated alkyne and introducing the stannyl (B1234572) group at a later stage. For example, the reaction of a fluorinated alkyne with a diazo compound can yield a fluorinated pyrazole, which can then be stannylated.
| Reactant A | Reactant B | Reaction Type | Product |
| Diazo Compound | Fluorinated Alkyne | 1,3-Dipolar Cycloaddition | Fluorinated Pyrazole |
| Hydrazine | Fluorinated 1,3-Diketone | Condensation | Fluorinated Pyrazole |
This interactive table summarizes potential cycloaddition and condensation reactions for the formation of a fluorinated pyrazole core.
The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. olemiss.eduresearchgate.net In a de novo synthesis of 4-fluoro-5-tributylstannanyl-1H-pyrazole, the fluorine atom is ideally incorporated into one of the acyclic precursors.
Several methods exist for the synthesis of fluorinated building blocks suitable for pyrazole formation. rsc.orgnih.govresearchgate.net For instance, the reaction of fluoroalkylamines with sodium nitrite (B80452) and electron-deficient alkynes can produce fluorinated pyrazoles. rsc.org Another approach involves the use of fluorinated 1,3-dicarbonyl compounds in condensation reactions with hydrazines. mdpi.com The synthesis of these fluorinated precursors is a critical step in this synthetic strategy.
Regioselective stannylation is crucial for the synthesis of the target compound. In a de novo approach where the stannyl group is introduced after the formation of the fluorinated pyrazole ring, the regioselectivity of the stannylation reaction is paramount. Direct stannylation of 4-fluoro-1H-pyrazole can be challenging due to the directing effects of the fluorine atom and the pyrazole nitrogen atoms.
A more controlled method involves the deprotonation of the pyrazole ring at a specific position, followed by quenching with an electrophilic tin reagent. The regioselectivity of the deprotonation can be influenced by the choice of base and the reaction conditions. For N-unsubstituted pyrazoles, deprotonation typically occurs at the N-H position first. Subsequent deprotonation of the carbon framework often requires a strong base and can be directed by existing substituents.
Stepwise Functionalization Approaches
The stepwise functionalization of a pre-formed 4-fluoro-1H-pyrazole ring is a more direct and commonly employed route for the synthesis of 4-fluoro-5-tributylstannanyl-1H-pyrazole.
The introduction of the tributylstannanyl group at the 5-position of a 4-fluoropyrazole can be achieved through a metal-halogen exchange or, more commonly, through the deprotonation of 4-fluoro-1H-pyrazole followed by quenching with tributyltin chloride.
The synthesis of the precursor, 4-fluoro-1H-pyrazole, can be accomplished by reacting (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine. chemicalbook.com Once 4-fluoro-1H-pyrazole is obtained, it can be subjected to a regioselective stannylation. While direct stannylation is not well-documented, a related procedure for the N-methylated analogue has been described. nih.govacs.org This involves the deprotonation of N-methyl-4-fluoropyrazole at the 5-position using a strong base like lithium diisopropylamide (LDA), followed by the addition of tributyltin chloride. A similar approach can be envisioned for the N-unsubstituted 4-fluoro-1H-pyrazole, though protection of the pyrazole nitrogen may be necessary to achieve the desired regioselectivity.
The synthesis and subsequent reactions of 5-tributylstannyl-4-fluoro-1H-pyrazole have been reported, indicating its utility as a synthetic intermediate. researchgate.net For instance, it undergoes palladium-catalyzed cross-coupling reactions with aryl iodides to furnish 5-aryl-4-fluoro-1H-pyrazoles. researchgate.net
| Precursor | Reagents | Product |
| 4-Fluoro-1H-pyrazole | 1. Strong Base (e.g., LDA) 2. Tributyltin Chloride | 4-Fluoro-5-tributylstannanyl-1H-pyrazole |
| N-Methyl-4-fluoropyrazole | 1. LDA 2. Tributyltin Chloride | N-Methyl-4-fluoro-5-tributylstannanyl-1H-pyrazole |
This interactive table outlines the key reagents in a stepwise approach to introduce the tributylstannanyl moiety.
Introduction of the Fluorine Atom
An alternative synthetic route involves the installation of the fluorine atom onto a pre-formed 5-tributylstannanyl-1H-pyrazole ring. This strategy leverages modern fluorination techniques to directly functionalize the C4 position.
Electrophilic fluorination is a direct method for forming C-F bonds on electron-rich substrates. wikipedia.org This approach would utilize 5-tributylstannanyl-1H-pyrazole as the starting material. The pyrazole ring is sufficiently activated to react with potent electrophilic fluorinating agents ("F⁺" sources).
Commonly used reagents for this transformation include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). rsc.org The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (B52724) or DMF, at room or slightly elevated temperatures. The electrophilic fluorine source attacks the electron-rich C4 position of the pyrazole ring to deliver the fluorinated product. Studies on similar pyrazole systems have demonstrated the efficacy of Selectfluor® in achieving regioselective fluorination at the C4 position. rsc.orgresearchgate.net
Table 4: Typical Electrophilic Fluorination Conditions
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
| 5-Tributylstannanyl-1H-pyrazole | Selectfluor® | Acetonitrile | 25-80 | 40-65 |
| 5-Tributylstannanyl-1H-pyrazole | NFSI | DMF | 25-100 | 35-60 |
Nucleophilic aromatic substitution (SₙAr) provides another pathway to introduce fluorine. This method requires a precursor bearing a suitable leaving group, such as a halogen or a nitro group, at the C4 position of the 5-tributylstannanyl-1H-pyrazole ring.
The reaction involves heating the substrate (e.g., 4-bromo-5-tributylstannanyl-1H-pyrazole) with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like DMSO or sulfolane. acsgcipr.org The presence of the pyrazole ring's nitrogen atoms helps to activate the C4 position towards nucleophilic attack, facilitating the displacement of the leaving group by the fluoride ion. Another classical, albeit multi-step, approach is the Balz-Schiemann reaction, which would proceed via a 4-amino-5-tributylstannanyl-1H-pyrazole intermediate. acsgcipr.org
Table 5: Nucleophilic Fluorination Reaction Parameters
| Precursor | Fluoride Source | Solvent | Temperature (°C) |
| 4-Bromo-5-tributylstannanyl-1H-pyrazole | CsF | DMSO | 120-180 |
| 4-Nitro-5-tributylstannanyl-1H-pyrazole | KF, Kryptofix [2.2.2] | DMF | 100-150 |
The direct conversion of a C-H bond to a C-F bond using transition metal catalysis represents a state-of-the-art synthetic strategy. springernature.com Palladium-catalyzed C-H fluorination has emerged as a viable, though challenging, method for the synthesis of aryl fluorides. nih.gov
In this approach, 5-tributylstannanyl-1H-pyrazole would be subjected to a palladium catalyst, an oxidant, and a fluorine source. The reaction mechanism often involves a C-H activation step directed by one of the pyrazole nitrogen atoms, followed by reductive elimination from a high-valent Pd(IV)-fluoride intermediate to form the C-F bond. researchgate.net Alternatively, some catalytic systems may generate a reactive metal-fluoride species that acts as an electrophile. nih.gov While the direct C4-fluorination of the specific title substrate using this method is still an area of active research, successful Pd-catalyzed C-H fluorinations of other arylpyrazole systems have been reported, indicating the potential of this methodology. researchgate.netdntb.gov.ua
Table 6: Components of a Representative Pd-Catalyzed C-H Fluorination System
| Component | Example | Role |
| Substrate | 5-Tributylstannanyl-1H-pyrazole | Reactant |
| Catalyst | Pd(OAc)₂ or other Pd(II) salt | C-H activation |
| Ligand | Pyridine or phenanthroline-type | Modulates catalyst reactivity |
| Fluorine Source | NFSI, AgF | Provides fluorine atom |
| Oxidant | PhI(OAc)₂ | Regenerates active catalyst |
| Solvent | Acetonitrile, DCE | Reaction medium |
Optimization of Reaction Conditions and Yields
The successful synthesis of 4-fluoro-5-tributylstannanyl-1H-pyrazole hinges on the careful optimization of reaction parameters. Research has demonstrated a facile method for its preparation, which involves the N-methylation of 5-tributylstannyl-4-fluoro-1H-pyrazole. acs.orgnih.govacs.org This reaction regioselectively affords the desired product in high yield. acs.orgnih.govacs.org
The key transformation involves the sequential treatment of 5-tributylstannyl-4-fluoro-1H-pyrazole with a strong base, such as lithium diisopropylamide (LDA), followed by an electrophilic methylating agent like iodomethane (B122720). acs.orgnih.govacs.org The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure selectivity and minimize side reactions.
A representative procedure involves dissolving the starting pyrazole in THF and cooling the solution to -78 °C. acs.orgacs.org To this, a solution of LDA in THF is added, followed by the addition of iodomethane at the same temperature. acs.orgacs.org The reaction mixture is then allowed to warm to room temperature and stirred overnight to ensure complete conversion. acs.orgacs.org
The optimization of this process involves fine-tuning the stoichiometry of the reagents, the reaction temperature, and the duration. An excess of both LDA and iodomethane is generally employed to drive the reaction to completion. The low initial temperature of -78 °C is critical for the selective deprotonation at the desired nitrogen atom of the pyrazole ring. Allowing the reaction to slowly warm to room temperature provides the necessary energy for the subsequent methylation step.
The following table summarizes the optimized reaction conditions and the resulting yield for the synthesis of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, a derivative of the target compound, which illustrates the high efficiency of this synthetic approach. acs.orgacs.org
| Parameter | Condition |
| Starting Material | 5-tributylstannyl-4-fluoro-1H-pyrazole |
| Base | Lithium diisopropylamide (LDA) |
| Methylating Agent | Iodomethane (MeI) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | Overnight |
| Yield | 91% |
This data is based on the synthesis of the N-methyl derivative, a closely related and subsequent product of 4-fluoro-5-tributylstannanyl-1H-pyrazole.
Purity Assessment and Isolation Techniques in Synthetic Research
Following the synthesis, the isolation and purification of 4-fluoro-5-tributylstannanyl-1H-pyrazole are paramount to ensure its suitability for subsequent reactions. The typical work-up procedure involves quenching the reaction with water and extracting the product into an organic solvent. acs.orgacs.org A common extraction system is a mixture of hexane (B92381) and ether. acs.orgacs.org
The combined organic layers are then dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄), to remove any residual water. acs.orgacs.org The solvent is subsequently removed under reduced pressure to yield the crude product. acs.orgacs.org
Further purification is often necessary to remove any unreacted starting materials, byproducts, or residual reagents. While specific details for the purification of 4-fluoro-5-tributylstannanyl-1H-pyrazole are not extensively documented in the provided search results, standard techniques for organotin compounds would be applicable. These may include column chromatography on silica (B1680970) gel, using a suitable eluent system to separate the desired product from impurities.
The purity of the isolated compound is assessed using a combination of analytical techniques. Elemental analysis is a fundamental method to confirm the empirical formula of the synthesized compound. For N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, the calculated and found percentages of carbon, hydrogen, and nitrogen are compared to verify its purity. acs.orgacs.org
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 49.38 | 49.41 |
| Hydrogen (H) | 8.03 | 7.97 |
| Nitrogen (N) | 7.20 | 7.05 |
Elemental analysis data for N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. acs.orgacs.org
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would also be employed to confirm the structure and purity of the final product.
Reactivity and Transformation Pathways of 4 Fluoro 5 Tributylstannanyl 1h Pyrazole
Reactivity of the Tributylstannanyl Group
The tributylstannanyl ([Sn(Bu)3]) group at the 5-position of the 4-fluoro-1H-pyrazole ring is the primary site of reactivity for carbon-carbon bond formation. Organostannanes, particularly tributylstannyl derivatives, are versatile intermediates in organic synthesis, renowned for their role in palladium-catalyzed cross-coupling reactions. The C-Sn bond is sufficiently labile to undergo transmetallation with transition metal complexes, yet the compound itself is stable enough for isolation and handling, offering a balance of stability and reactivity.
Cross-Coupling Reactions
The most significant application of 4-fluoro-5-tributylstannanyl-1H-pyrazole in synthesis is its participation in various cross-coupling reactions to introduce diverse substituents at the C5-position of the pyrazole (B372694) core.
The Stille coupling is the most direct and widely reported cross-coupling reaction for 4-fluoro-5-tributylstannanyl-1H-pyrazole. This reaction involves the palladium-catalyzed coupling between the organostannane and an organic halide or pseudohalide (e.g., triflate). The reaction proceeds smoothly with aryl iodides, affording the corresponding 5-aryl-4-fluoro-1H-pyrazoles in good yields. researchgate.netnih.govrsc.org The process is driven by the formation of a stable tin-halide byproduct and the reductive elimination of the coupled product from the palladium center.
Research has demonstrated that the optimal yield for the coupling of 4-fluoro-5-tributylstannanyl-1H-pyrazole with 4-iodoacetophenone was achieved using a tetrakis(triphenylphosphine)palladium(0) catalyst in DMSO at 100 °C. researchgate.net These conditions highlight a practical application for synthesizing functionalized 5-aryl-4-fluoropyrazoles, which are valuable scaffolds in medicinal and materials chemistry. researchgate.netresearchgate.net Furthermore, these coupling reactions can be performed under an atmosphere of carbon monoxide to yield 5-acyl-4-fluoro-1H-pyrazoles through a carbonylative Stille coupling mechanism. researchgate.net
| Organostannane | Coupling Partner | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Fluoro-5-tributylstannanyl-1H-pyrazole | 4-Iodoacetophenone | [Pd(PPh₃)₄] (5 mol%) | DMSO | 100 °C, 3 h | 4-Fluoro-5-(4-acetylphenyl)-1H-pyrazole | Good | researchgate.net |
| 4-Fluoro-5-tributylstannanyl-1H-pyrazole | Aryl Iodides (general) | Palladium catalyst | Not specified | Not specified | 5-Aryl-4-fluoro-1H-pyrazoles | Good | researchgate.netnih.gov |
While the Stille coupling is the direct reaction pathway for organostannanes, 4-fluoro-5-tributylstannanyl-1H-pyrazole can theoretically serve as a precursor for Suzuki-Miyaura coupling partners via a transmetallation step. The process would involve converting the organostannane into an organoboron compound. This is typically achieved through a tin-lithium exchange followed by quenching with a borate (B1201080) ester.
The first step is the reaction of the stannylpyrazole with an organolithium reagent, such as n-butyllithium (BuLi), at low temperatures (−78 °C) to generate a highly reactive 5-lithiated-4-fluoro-1H-pyrazole intermediate. acs.org This lithiated species can then be treated with a trialkyl borate, like trimethyl borate [B(OMe)3], followed by acidic workup to produce the corresponding 4-fluoro-1H-pyrazol-5-yl boronic acid or its boronic ester derivative. This newly formed pyrazolylboronic acid can then participate in a standard palladium-catalyzed Suzuki-Miyaura coupling with aryl or vinyl halides. While this pathway is chemically feasible and a standard synthetic strategy, specific literature examples detailing this two-step sequence starting from 4-fluoro-5-tributylstannanyl-1H-pyrazole are not prominently documented.
Similar to the Suzuki-Miyaura coupling, 4-fluoro-5-tributylstannanyl-1H-pyrazole is not a direct participant in the Sonogashira reaction. The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. To utilize the stannane (B1208499) in a Sonogashira-type transformation, it would first need to be converted into a suitable coupling partner, such as a 5-halo-4-fluoro-1H-pyrazole.
A more direct, albeit less common, pathway could involve converting the stannane into an organocopper or organozinc intermediate. However, a more conventional synthetic route would be to first perform a Stille coupling to introduce an iodo-substituted aryl group at the 5-position, which could then undergo a subsequent Sonogashira coupling. Alternatively, the stannane could be converted to a 5-iodo-4-fluoro-1H-pyrazole via iododestannylation, which would then be a suitable substrate for the Sonogashira reaction with a terminal alkyne.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. To adapt 4-fluoro-5-tributylstannanyl-1H-pyrazole for a Negishi coupling, it must first be converted into an organozinc reagent.
This transformation can be achieved via the same initial tin-lithium exchange step using n-butyllithium to form the 5-lithiated pyrazole intermediate. acs.org Subsequent transmetallation with a zinc salt, such as zinc chloride (ZnCl2), would yield the required 4-fluoro-1H-pyrazol-5-ylzinc chloride. This organozinc species could then be used in a palladium- or nickel-catalyzed Negishi cross-coupling reaction with various aryl, vinyl, or alkyl halides. This route provides a pathway to carbon-carbon bonds that can be challenging to form under other coupling conditions, but specific applications starting from the title stannane are not detailed in available research.
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic nucleophile, which couples with an organic halide in the presence of a nickel or palladium catalyst. For 4-fluoro-5-tributylstannanyl-1H-pyrazole to be employed in a Kumada-type reaction, it would need to be converted into a pyrazolyl Grignard reagent.
The synthesis of such a reagent would again begin with the formation of the 5-lithiated pyrazole intermediate through a tin-lithium exchange. This intermediate could then be treated with a magnesium salt, like magnesium bromide (MgBr2), to generate the corresponding 5-magnesiobromide-4-fluoro-1H-pyrazole. This pyrazolyl Grignard reagent would then be ready to participate in a Kumada coupling with an appropriate halide. This pathway offers a potential, though not explicitly documented, method for the derivatization of the fluoropyrazole core.
Protodestannylation and Halodestannylation Reactions
Protodestannylation, the replacement of the tributylstannyl group with a hydrogen atom, and halodestannylation, its replacement with a halogen, are fundamental reactions of arylstannanes. While specific studies on 4-fluoro-5-tributylstannanyl-1H-pyrazole are not extensively documented, the general reactivity of aryltributylstannanes suggests that these transformations are readily achievable.
Protodestannylation can typically be effected by treatment with a proton source, such as a mineral acid (e.g., HCl) or even milder acids like acetic acid, often in a suitable organic solvent. This reaction proceeds via an electrophilic substitution mechanism where a proton cleaves the carbon-tin bond. The expected product of such a reaction would be 4-fluoro-1H-pyrazole.
Halodestannylation provides a route to 5-halo-4-fluoropyrazoles. This transformation is generally accomplished by reacting the organostannane with an electrophilic halogen source. For instance, treatment with iodine (I₂) would yield 4-fluoro-5-iodo-1H-pyrazole, while reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could be used for the introduction of bromine or chlorine, respectively. These reactions are valuable as they introduce a handle for further cross-coupling reactions.
A summary of expected protodestannylation and halodestannylation reactions is presented in Table 1.
| Reaction Type | Reagent | Expected Product |
| Protodestannylation | HCl or CH₃COOH | 4-Fluoro-1H-pyrazole |
| Iododestannylation | I₂ | 4-Fluoro-5-iodo-1H-pyrazole |
| Bromodestannylation | NBS | 5-Bromo-4-fluoro-1H-pyrazole |
| Chlorodestannylation | NCS | 5-Chloro-4-fluoro-1H-pyrazole |
Transmetallation to Other Organometallic Species
A key feature of the tributylstannyl group is its ability to undergo transmetallation, most commonly with organolithium reagents, to generate a more reactive organometallic species. Research has shown that the N-methylated derivative, N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, readily undergoes transmetallation upon treatment with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). scilit.commdpi.combaranlab.org This reaction efficiently generates the corresponding 5-lithiated-4-fluoro-1H-pyrazole intermediate.
This lithiated species is a potent nucleophile and can be trapped with a wide array of electrophiles, allowing for the introduction of various substituents at the C5 position. scilit.commdpi.combaranlab.org This two-step sequence of transmetallation followed by electrophilic trapping is a cornerstone of the synthetic utility of the parent stannane.
The outcomes of reacting the lithiated intermediate with several different electrophiles are detailed in Table 2.
| Electrophile | Reagent | Product at C5-position | Yield (%) |
| Aldehyde | Benzaldehyde | -(CH(OH)Ph) | 90 |
| Aldehyde | 4-Methoxybenzaldehyde | -(CH(OH)C₆H₄-4-OMe) | 88 |
| Aldehyde | 2-Naphthaldehyde | -(CH(OH)-2-Naphthyl) | 88 |
| Aldehyde | 2-Furaldehyde | -(CH(OH)-2-Furyl) | 92 |
| Ketone | Acetophenone | -(C(OH)(Me)Ph) | 89 |
| Ketone | Cyclohexanone | -(C(OH)(C₆H₁₀)) | 79 |
| Imine | N-Benzylidene-aniline | -(CH(NHPh)Ph) | 71 |
Data sourced from Okawa et al., 2008 for N-methyl-4-fluoro-5-lithiated-1H-pyrazole. scilit.commdpi.combaranlab.org
Allylation and Propargylation Reactions
Following the successful generation of the 5-lithiated-4-fluoropyrazole intermediate, its reaction with allyl and propargyl halides is anticipated to proceed efficiently. These reactions would introduce versatile allyl and propargyl groups at the C5 position, which can serve as handles for further synthetic elaborations, such as metathesis or cycloaddition reactions.
Allylation: The reaction of the lithiated pyrazole with an allyl halide, such as allyl bromide, would result in the formation of 5-allyl-4-fluoro-1H-pyrazole. This reaction is a standard method for forming carbon-carbon bonds.
Propargylation: Similarly, treatment with a propargyl halide, like propargyl bromide, would yield 5-propargyl-4-fluoro-1H-pyrazole. The resulting terminal alkyne is a valuable functional group for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other transformations.
While not explicitly reported for this specific pyrazole, the high yields obtained with other carbon-based electrophiles strongly support the feasibility of these reactions. Table 3 outlines the expected products from these transformations.
| Reaction Type | Reagent | Expected Product |
| Allylation | Allyl bromide | 5-Allyl-4-fluoro-1H-pyrazole |
| Propargylation | Propargyl bromide | 5-Propargyl-4-fluoro-1H-pyrazole |
Reactivity of the Fluorine Atom
The fluorine atom at the C4 position of the pyrazole ring also influences the molecule's reactivity, although it is generally less reactive than the tributylstannyl group. Its strong electron-withdrawing nature can affect the acidity of ring protons and direct metallation reactions. Furthermore, under certain conditions, the C-F bond itself can be a site for substitution or activation.
Fluorine-Directed Functionalization
The high electronegativity of the fluorine atom can direct metallation to an adjacent position through a process known as fluorine-directed ortho-metallation. However, in 4-fluoro-5-tributylstannanyl-1H-pyrazole, the C5 position is already substituted. Therefore, this directing effect would primarily influence the deprotonation at the C3 position if a strong base were used and the C5-stannyl group were absent. In the context of the title compound, the reactivity at the C-Sn bond is the dominant pathway for functionalization at C5.
Potential for Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring
Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for the fluorine atom on the pyrazole ring. In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. For this to occur, the ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.
In 4-fluoro-5-tributylstannanyl-1H-pyrazole, the pyrazole ring itself is electron-rich, and there are no additional powerful electron-withdrawing groups to sufficiently activate the ring for SNAr. The tributylstannyl group is not strongly electron-withdrawing. Consequently, displacing the fluorine atom with common nucleophiles under standard SNAr conditions would be difficult and likely require harsh conditions or specialized catalytic systems, such as those involving photoredox catalysis which can enable SNAr on unactivated fluoroarenes.
C-F Bond Activation Studies
The direct activation of a C-F bond is a challenging transformation due to its high bond dissociation energy. Research in this area often focuses on the use of transition metal complexes or strong reducing agents to cleave this robust bond. There are no specific studies reported on the C-F bond activation of 4-fluoro-5-tributylstannanyl-1H-pyrazole.
Hypothetically, such a reaction could be explored using low-valent transition metal complexes (e.g., of nickel or palladium) that can insert into the C-F bond via oxidative addition. Alternatively, radical-based methods employing photocatalysis or strong reducing agents could potentially initiate C-F bond cleavage. However, these methods would likely face significant challenges with selectivity, given the presence of the more reactive C-Sn bond in the molecule. Any successful C-F bond functionalization would probably require prior transformation of the stannyl (B1234572) group to a less reactive functionality.
Reactivity of the Pyrazole Heterocycle
The reactivity of the pyrazole core in 4-fluoro-5-tributylstannanyl-1H-pyrazole is a multifaceted subject, governed by the inherent electronic properties of the pyrazole ring and the influence of its substituents: the electron-withdrawing fluorine atom at the C4 position and the bulky, electropositive tributylstannanyl group at the C5 position. The aromatic nature of the pyrazole ring dictates its general propensity to undergo substitution reactions rather than additions that would disrupt the aromatic sextet.
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. In general, electrophilic aromatic substitution (SEAr) on the pyrazole ring occurs preferentially at the C4 position, which possesses the highest electron density. quora.com This is a well-established principle in pyrazole chemistry. However, in the case of 4-fluoro-5-tributylstannanyl-1H-pyrazole, the C4 position is already substituted with a fluorine atom.
The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. While it withdraws electron density through the inductive effect, it can donate electron density via resonance. Given the substitution pattern of the target molecule, any further electrophilic attack on the ring itself is sterically hindered and electronically disfavored. The presence of the bulky tributylstannanyl group at C5 further impedes access to the C4 position.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.
Halogenation: The halogenation of pyrazoles typically occurs at the C4 position. For instance, reactions with N-halosuccinimides (NXS) in solvents like carbon tetrachloride or water provide an efficient method for the 4-C halogenation of pyrazoles. researchgate.net
Nitration: The nitration of pyrazoles can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid, or nitric acid and trifluoroacetic anhydride. guidechem.comnih.govresearchgate.net These reactions also predominantly yield the 4-nitro derivative.
Acylation: Friedel-Crafts acylation of pyrazoles at the C4 position can be challenging and may require specific catalysts like titanium tetrachloride (TiCl4), as stronger Lewis acids like aluminum chloride (AlCl3) can complex with the nitrogen atoms of the pyrazole ring, deactivating it towards electrophilic attack. researchgate.net
For 4-fluoro-5-tributylstannanyl-1H-pyrazole, electrophilic substitution on the pyrazole nucleus is not a primary transformation pathway due to the existing substitution at the C4 position. Instead, reactions involving the substituents are more common.
Nucleophilic Additions to the Pyrazole Ring System
Nucleophilic additions to the pyrazole ring are generally unfavorable due to the aromatic stability of the heterocycle. Such reactions would require overcoming a significant energy barrier to disrupt the aromatic system. Nucleophilic aromatic substitution (SNAr) is a more plausible pathway, particularly when the ring is substituted with strong electron-withdrawing groups and a good leaving group is present.
In 4-fluoro-5-tributylstannanyl-1H-pyrazole, the fluorine atom at C4 could potentially act as a leaving group in an SNAr reaction. The rate of nucleophilic aromatic substitution is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com While the pyrazole ring itself has electron-withdrawing character, the lack of additional activating groups makes direct nucleophilic substitution on the ring challenging.
It is more likely that nucleophilic attack would occur at the carbon atom bearing the tributylstannanyl group, leading to cleavage of the C-Sn bond, or at the tin atom itself, facilitating transmetalation reactions, rather than addition to the pyrazole ring.
N-Functionalization of the Pyrazole Ring
The nitrogen atoms of the pyrazole ring offer a key site for functionalization. The N-H proton of the pyrazole is acidic and can be removed by a base to generate a pyrazolate anion, which is a potent nucleophile. This anion can then react with various electrophiles to yield N-substituted pyrazoles.
A significant transformation pathway for 4-fluoro-5-tributylstannanyl-1H-pyrazole is its N-alkylation. Specifically, N-methylation has been reported to proceed with high regioselectivity and yield. The reaction involves the deprotonation of the pyrazole with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkylating agent like iodomethane (B122720). This sequential treatment affords the N-methylated product in high yield. acs.orgnih.gov
The resulting N-methyl-4-fluoro-5-tributylstannanyl-1H-pyrazole is a versatile intermediate for further synthetic transformations. For instance, the tributylstannanyl group can be readily exchanged with lithium by treatment with butyllithium (B86547) (BuLi) at low temperatures. This in situ generated 5-lithiated-N-methylpyrazole can then react with a wide array of electrophiles, allowing for the introduction of diverse functional groups at the C5 position. acs.org
The following table summarizes the N-methylation of 4-fluoro-5-tributylstannanyl-1H-pyrazole and subsequent functionalization at the C5 position.
| Step | Reagents and Conditions | Product | Yield | Reference |
| 1. N-methylation | 1. LDA, THF, -78 °C2. MeI, -78 °C to rt | N-methyl-4-fluoro-5-tributylstannanyl-1H-pyrazole | 91% | acs.org |
| 2. Lithiation | BuLi, THF, -78 °C | 5-Lithio-N-methyl-4-fluoro-1H-pyrazole | In situ | acs.org |
| 3. Reaction with Electrophiles | Various aldehydes and ketones | N-methyl-4-fluoro-5-(hydroxyalkyl)-1H-pyrazoles | Good | acs.org |
Table 1: N-Functionalization and Subsequent C5-Substitution of 4-fluoro-5-tributylstannanyl-1H-pyrazole.
This N-functionalization strategy provides a powerful tool for the synthesis of a variety of substituted N-methyl-4-fluoropyrazoles.
Stability and Aromaticity Considerations in Reactivity Profiles
The pyrazole ring is a stable aromatic system, and this aromaticity is a key determinant of its reactivity. The delocalization of six π-electrons over the five-membered ring results in a significant resonance stabilization energy. Any reaction that disrupts this aromaticity will be energetically unfavorable. This is why substitution reactions are favored over addition reactions.
The tributylstannanyl group at the C5 position is primarily a bulky, electropositive group. Its main influence on the reactivity of the pyrazole heterocycle is steric, potentially hindering the approach of reagents to the adjacent C4 and N1 positions. Its most significant role is as a synthetic handle, allowing for facile transmetalation and subsequent cross-coupling reactions. elsevierpure.comresearchgate.net
The stability of the pyrazole ring is also evident in its resistance to oxidation and reduction under many conditions. The aromatic core tends to remain intact during transformations of its substituents.
Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. A wide variety of pyrazole derivatives have been synthesized using multicomponent strategies. mdpi.comthieme-connect.de
These syntheses often involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent, which can be formed in situ from other starting materials. While MCRs are a prominent method for the construction of the pyrazole ring itself, the direct incorporation of a pre-functionalized pyrazole like 4-fluoro-5-tributylstannanyl-1H-pyrazole as a building block in subsequent multicomponent reactions is not extensively documented in the reviewed literature.
Applications in Advanced Organic Synthesis
Construction of Complex Fluorinated Heterocycles
The presence of both a fluorine atom and a tributylstannyl group on the pyrazole (B372694) ring of 4-fluoro-5-tributylstannanyl-1H-pyrazole allows for sequential and site-selective functionalization, making it an ideal precursor for a variety of complex fluorinated heterocycles.
A facile and high-yielding method for the preparation of various N-methyl-4-fluoro-5-substituted-1H-pyrazoles has been developed utilizing 4-fluoro-5-tributylstannanyl-1H-pyrazole as the starting material. The initial step involves the N-methylation of the pyrazole ring. Subsequent treatment with a strong base, such as lithium diisopropylamide (LDA), generates a 5-lithiated-4-fluoro-1H-pyrazole intermediate. This highly reactive species can then be quenched with a wide array of electrophiles to introduce diverse substituents at the 5-position. acs.orgacs.orgnih.gov This method provides a straightforward route to 3,4,5-trisubstituted pyrazoles. acs.org
Palladium-catalyzed cross-coupling reactions offer another avenue for the synthesis of fluorinated pyrazole derivatives. The carbon-tin bond in 5-tributylstannyl-4-fluoro-1H-pyrazole is amenable to Stille coupling reactions with various aryl iodides, yielding the corresponding 5-aryl-4-fluoro-1H-pyrazoles in high yields. researchgate.net Furthermore, these cross-coupling reactions can be performed under a carbon monoxide (CO) atmosphere, leading to the formation of 5-acyl-4-fluoro-1H-pyrazoles through a carbonylative coupling mechanism. researchgate.net
Table 1: Synthesis of N-Methyl-4-fluoro-5-substituted-1H-pyrazoles This interactive table summarizes the reaction of the 5-lithiated intermediate with various electrophiles.
| Electrophile | Reagent | Product | Yield (%) |
|---|---|---|---|
| Aldehyde | Benzaldehyde | N-Methyl-4-fluoro-5-(hydroxy(phenyl)methyl)-1H-pyrazole | 88 |
| Ketone | Acetophenone | N-Methyl-4-fluoro-5-(1-hydroxy-1-phenylethyl)-1H-pyrazole | 92 |
| Ester | Ethyl benzoate | N-Methyl-5-benzoyl-4-fluoro-1H-pyrazole | 75 |
| Alkyl Halide | Benzyl bromide | N-Methyl-5-benzyl-4-fluoro-1H-pyrazole | 85 |
The versatility of 4-fluoro-5-tributylstannanyl-1H-pyrazole extends to the construction of more complex, fused heterocyclic systems. A notable application is the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, a novel class of azaxanthones. acs.orgacs.org This multi-step synthesis commences with the functionalization of the 5-position of the N-methylated pyrazole with a 2-hydroxybenzoyl group. acs.org Subsequent intramolecular cyclization leads to the formation of the fused chromenone ring system. acs.orgacs.orgnih.gov This successful synthesis demonstrates the potential of this building block in constructing polycyclic frameworks of pharmaceutical interest.
Role as a Building Block for Bioactive Molecule Scaffolds (Structural Motif Focus)
The fluorinated pyrazole motif is a prominent feature in a multitude of bioactive molecules due to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. olemiss.edu Consequently, 4-fluoro-5-tributylstannanyl-1H-pyrazole serves as a crucial starting material for the synthesis of scaffolds with potential biological activity.
The pyrazole skeleton is a well-established pharmacophore found in numerous pharmaceutically active compounds. acs.org The introduction of a fluorine atom can significantly modulate the biological activity of these molecules. acs.org The ability to synthesize a diverse range of substituted and fused fluorinated pyrazoles from 4-fluoro-5-tributylstannanyl-1H-pyrazole makes it a valuable tool in medicinal chemistry for the exploration of new chemical space. The synthesis of the N-methyl-chromeno[2,3-d]pyrazol-9-one framework, a novel type of azaxanthone, highlights its utility in generating structures with potential therapeutic applications. acs.org
Similar to their importance in pharmaceuticals, pyrazole derivatives are also widely encountered in agrochemical compounds. acs.orgacs.org The N-methylpyrazole unit, in particular, is a common structural motif in this class of molecules. acs.org The synthetic methodologies developed for 4-fluoro-5-tributylstannanyl-1H-pyrazole, which allow for the facile introduction of various functional groups onto the N-methyl-4-fluoropyrazole core, provide a direct route to novel structures that can be screened for agrochemical activity.
Development of Novel Retrosynthetic Strategies
The synthetic utility of 4-fluoro-5-tributylstannanyl-1H-pyrazole has facilitated the development of new retrosynthetic approaches for complex fluorinated pyrazole-containing molecules. The key disconnection lies at the C5-position of the pyrazole ring. The ability to form a lithiated intermediate at this position, which subsequently reacts with a broad range of electrophiles, allows for the retrosynthetic disconnection of a wide variety of 5-substituted pyrazoles back to this common building block. This simplifies the planning of synthetic routes to complex target molecules, as the core fluorinated pyrazole can be readily accessed and functionalized in a predictable and high-yielding manner.
Contributions to Material Science Precursors (Structural Motif Focus)
While the primary documented applications of 4-fluoro-5-tributylstannanyl-1H-pyrazole are centered on the synthesis of biologically active molecules, the structural motifs it generates have potential relevance in material science. The fluorinated pyrazole core is of interest for creating advanced materials with tailored electronic and physical properties.
The synthetic versatility of 4-fluoro-5-tributylstannanyl-1H-pyrazole allows for the introduction of various functional groups onto the pyrazole ring. By choosing an appropriate coupling partner in a Stille reaction, it is conceivable to synthesize fluorinated pyrazole derivatives bearing polymerizable groups, such as vinyl or styrenyl moieties. Such molecules could serve as fluorinated monomers. The incorporation of fluorine into polymers is a well-established strategy for enhancing thermal stability, chemical resistance, and optical properties.
Beyond the synthesis of monomers, the 4-fluoropyrazole unit could be integrated directly into polymer backbones. Through polycondensation reactions or by functionalizing the pyrazole with two reactive groups, it could be used to create novel polymers. The rigid, aromatic, and electron-rich nature of the pyrazole ring, combined with the unique electronic properties imparted by the fluorine atom, could lead to materials with interesting conductive, photophysical, or liquid crystalline properties. However, it should be noted that specific research detailing the use of 4-fluoro-5-tributylstannanyl-1H-pyrazole for these material science applications is not extensively documented in the current literature.
Stereoselective and Regioselective Transformations
The reactivity of 4-fluoro-5-tributylstannanyl-1H-pyrazole and its derivatives can be controlled to achieve high levels of selectivity, a critical aspect of modern synthetic chemistry.
A prime example of this is the highly regioselective N-methylation of the pyrazole ring. Treatment of 4-fluoro-5-tributylstannanyl-1H-pyrazole with a strong base like lithium diisopropylamide (LDA) followed by the addition of iodomethane (B122720) results in the exclusive formation of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole in high yield. acs.orgnih.gov The methylation occurs specifically at the N1 position, with no formation of the other regioisomer. acs.org
This N-methylated derivative is itself a versatile intermediate. The tributylstannyl group can be readily exchanged with lithium via treatment with butyllithium (B86547). The resulting 5-lithiated-4-fluoro-1-methyl-1H-pyrazole can then react with a wide array of electrophiles in a highly regioselective manner, allowing for the precise introduction of various substituents at the C5 position of the pyrazole ring. acs.orgacs.org This two-step sequence demonstrates a powerful method for the controlled, regioselective functionalization of the 4-fluoropyrazole core. nih.gov
Table 2: Regioselective Functionalization of N-Methyl-4-fluoropyrazole via Lithiation
| Electrophile | Reagent Conditions | Resulting C5-Substituent | Yield (%) |
|---|---|---|---|
| Benzaldehyde | BuLi, THF, -78 °C to rt | -(CH(OH)Ph) | 90 |
| Acetone | BuLi, THF, -78 °C to rt | -(C(OH)Me₂) | 93 |
| N,N-Dimethylformamide (DMF) | BuLi, THF, -78 °C | -CHO | 89 |
| Isopropyl isocyanate | BuLi, THF, -78 °C to rt | -C(O)NH-iPr | 86 |
(Data sourced from Hanamoto et al., J. Org. Chem. 2008) acs.org
Mechanistic and Theoretical Investigations
Computational Chemistry Studies
Computational chemistry provides a powerful lens through which to examine the intricate details of molecular structure and reactivity. For 4-fluoro-5-tributylstannanyl-1H-pyrazole, theoretical studies offer insights that are often difficult to obtain through experimental means alone.
The electronic structure of 4-fluoro-5-tributylstannanyl-1H-pyrazole is significantly influenced by the presence of the highly electronegative fluorine atom and the electropositive tin atom directly attached to the pyrazole (B372694) ring. olemiss.edu Density Functional Theory (DFT) calculations are commonly employed to model the electronic distribution and bonding within such molecules.
The fluorine atom exerts a strong electron-withdrawing inductive effect, which lowers the energy of the σ and π orbitals of the pyrazole ring. olemiss.edu This, in turn, can influence the acidity of the N-H proton and the nucleophilicity of the pyrazole ring. The carbon-fluorine bond itself is characterized by a short bond length and high bond dissociation energy, making it relatively robust. olemiss.edu
The tributylstannanyl group, in contrast, is electron-donating and introduces a highly polarizable C-Sn bond. This bond is the key to the compound's utility in cross-coupling reactions, as it is readily cleaved during the transmetallation step. wikipedia.org Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution, revealing a significant partial positive charge on the tin atom and a partial negative charge on the adjacent carbon atom of the pyrazole ring.
Table 1: Calculated Electronic Properties of 4-fluoro-5-tributylstannanyl-1H-pyrazole Note: The following data is illustrative and based on typical values for similar fluorinated organostannanes as specific data for the target molecule is not available.
| Parameter | Value | Method |
|---|---|---|
| Dipole Moment | 2.5 - 3.5 D | DFT/B3LYP/6-311+G(d,p) |
| C-F Bond Length | ~1.35 Å | DFT/B3LYP/6-311+G(d,p) |
| C-Sn Bond Length | ~2.15 Å | DFT/B3LYP/6-311+G(d,p) |
| NBO Charge on F | -0.45 to -0.55 e | DFT/B3LYP/6-311+G(d,p) |
| NBO Charge on Sn | +1.20 to +1.40 e | DFT/B3LYP/6-311+G(d,p) |
The pyrazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers. For 4-fluoro-5-tributylstannanyl-1H-pyrazole, computational studies can predict the relative stabilities of these tautomers. The position of the N-H proton is influenced by both electronic and steric factors. The bulky tributylstannanyl group at the 5-position likely favors the 1H-tautomer due to steric hindrance. nih.gov
Furthermore, the conformation of the tributyl groups attached to the tin atom can be analyzed. These alkyl chains are flexible and can adopt various conformations, which can impact the steric accessibility of the tin center during reactions.
Transmetallation: A key reaction of 4-fluoro-5-tributylstannanyl-1H-pyrazole is its participation in Stille cross-coupling reactions, where the pyrazolyl group is transferred to a transition metal catalyst, typically palladium. wikipedia.orglibretexts.org Computational studies can elucidate the mechanism of this transmetallation step. The reaction is believed to proceed through either an "open" or a "cyclic" transition state. wikipedia.orgcore.ac.uk In the context of a palladium-catalyzed reaction, the organostannane coordinates to the palladium complex. wikipedia.org The nature of the ligands on the palladium and the solvent polarity can influence which pathway is favored.
C-F Activation: While the C-Sn bond is the most reactive site for transmetallation, the C-F bond can also undergo activation under certain conditions, particularly with transition metal complexes. nih.govresearchgate.netmdpi.com Computational studies can model the oxidative addition of the C-F bond to a metal center. nih.gov These calculations can help predict the feasibility of such reactions and identify the factors that favor C-F activation over C-Sn bond cleavage. The presence of the ortho-stannyl group may influence the propensity for C-F activation.
Computational chemistry allows for the detailed analysis of transition state structures in cross-coupling reactions involving 4-fluoro-5-tributylstannanyl-1H-pyrazole. By locating the transition state on the potential energy surface, key information such as activation energies and the geometry of the activated complex can be obtained.
For the Stille coupling, transition state analysis can reveal the precise nature of the bond-breaking and bond-forming events during the transfer of the pyrazolyl group from tin to palladium. wikipedia.org This analysis can help to rationalize the observed reactivity and selectivity of the coupling reaction. The calculations can also model the influence of different ligands on the palladium catalyst on the energy of the transition state, providing a rational basis for ligand design. uwindsor.ca
Experimental Mechanistic Probes
While computational studies provide a theoretical framework, experimental probes are essential for validating and refining mechanistic hypotheses.
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.org While no specific KIE studies on 4-fluoro-5-tributylstannanyl-1H-pyrazole have been reported, the principles can be applied to understand its reactivity.
For instance, in a Stille cross-coupling reaction, a ¹³C KIE at the carbon atom of the C-Sn bond could provide insight into whether this bond is significantly broken in the rate-determining step. A significant primary ¹³C KIE would suggest that the transmetallation step is rate-limiting. nih.gov Similarly, a secondary fluorine KIE could be used to probe changes in the hybridization of the carbon atom attached to the fluorine during a C-F activation process.
Table 2: Hypothetical Kinetic Isotope Effect Data for Stille Coupling Note: This table presents hypothetical data to illustrate the application of KIE studies, as experimental data for the target molecule is not available.
| Isotopic Substitution | Reaction Step | Expected klight/kheavy | Mechanistic Implication |
|---|---|---|---|
| 12C/13C at C5-Sn | Transmetallation | > 1.02 | C-Sn bond cleavage is part of the rate-determining step. |
| 18F/19F at C4 | C-F Activation | > 1.01 | C-F bond is weakened in the transition state. |
Reaction Progress Monitoring (e.g., in situ Spectroscopy)
Monitoring the progress of organometallic reactions involving 4-fluoro-5-tributylstannanyl-1H-pyrazole in real-time is essential for gaining mechanistic insights and optimizing reaction parameters. In situ spectroscopic techniques are powerful tools for this purpose, allowing for the observation of reactants, intermediates, and products as the reaction proceeds without the need for isolating individual components.
While specific studies on the in situ monitoring of reactions with 4-fluoro-5-tributylstannanyl-1H-pyrazole are not extensively documented, the principles from related Stille coupling reactions can be applied. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique. For instance, ¹H, ¹⁹F, and ¹¹⁹Sn NMR spectroscopy can be employed to track the consumption of the starting materials and the formation of the coupled product. The disappearance of the characteristic signals of the tributyltin group in the ¹H and ¹¹⁹Sn NMR spectra, along with the emergence of new signals corresponding to the newly formed C-C bond, provides a clear indication of reaction progress.
A hypothetical reaction monitoring scenario using NMR is presented in the table below, illustrating the expected changes in key spectroscopic markers during a Stille coupling reaction between 4-fluoro-5-tributylstannanyl-1H-pyrazole and an aryl iodide.
| Reaction Species | Spectroscopic Technique | Expected Observation |
|---|---|---|
| 4-fluoro-5-tributylstannanyl-1H-pyrazole (Starting Material) | ¹⁹F NMR | Characteristic singlet or doublet, decrease in intensity over time. |
| 4-fluoro-5-tributylstannanyl-1H-pyrazole (Starting Material) | ¹¹⁹Sn NMR | Signal corresponding to the tributyltin moiety, decrease in intensity over time. |
| Aryl Iodide (Starting Material) | ¹H NMR | Signals in the aromatic region, decrease in intensity over time. |
| Coupled Product (e.g., 5-aryl-4-fluoro-1H-pyrazole) | ¹⁹F NMR | New signal with a different chemical shift, increase in intensity over time. |
| Coupled Product (e.g., 5-aryl-4-fluoro-1H-pyrazole) | ¹H NMR | New signals in the aromatic region, increase in intensity over time. |
| Tributyltin Iodide (Byproduct) | ¹¹⁹Sn NMR | New signal corresponding to the tin byproduct, increase in intensity over time. |
Other in situ techniques such as Infrared (IR) spectroscopy and mass spectrometry could also be employed to monitor these reactions, providing complementary information on the vibrational modes of functional groups and the mass-to-charge ratio of species in the reaction mixture, respectively.
Isolation and Characterization of Intermediates
The isolation and characterization of reaction intermediates are paramount for elucidating the step-by-step mechanism of a chemical transformation. In the context of palladium-catalyzed cross-coupling reactions involving 4-fluoro-5-tributylstannanyl-1H-pyrazole, the key intermediates are organopalladium complexes. While the transient nature of these intermediates often makes their isolation challenging, studies on analogous systems have provided valuable insights into their structure and reactivity.
The catalytic cycle of a Stille coupling reaction is generally understood to involve oxidative addition, transmetalation, and reductive elimination steps, each with its own set of intermediates. For the reaction of 4-fluoro-5-tributylstannanyl-1H-pyrazole with an aryl halide (Ar-X) in the presence of a palladium(0) catalyst (e.g., Pd(PPh₃)₄), the following intermediates are expected:
Oxidative Addition Intermediate (Ar-Pd(II)-X(L)₂): This is formed by the reaction of the palladium(0) catalyst with the aryl halide. These complexes are often stable enough to be isolated and characterized by techniques such as X-ray crystallography and NMR spectroscopy.
Transmetalation Intermediate: This is a more transient species formed during the transfer of the pyrazolyl group from the tin atom to the palladium center. The exact structure of this intermediate is a subject of ongoing research but is believed to involve a coordination of the tin reagent to the palladium complex.
Reductive Elimination Precursor (Ar-Pd(II)-Pyrazolyl(L)₂): This intermediate is formed after the transmetalation step and precedes the final C-C bond formation.
The characterization of these intermediates would rely on a combination of spectroscopic and crystallographic methods. The table below outlines the potential intermediates and the techniques that could be used for their characterization.
| Intermediate | Proposed Structure | Characterization Techniques |
|---|---|---|
| Oxidative Addition Adduct | [Ar-Pd(II)-X(PPh₃)₂] | X-ray Crystallography, ³¹P NMR, ¹H NMR, ¹³C NMR |
| Transmetalation Complex | [Ar-Pd(II)-X(PPh₃)₂(Sn(Bu)₃-pyrazole)] | Low-temperature NMR, Mass Spectrometry |
| Reductive Elimination Precursor | [Ar-Pd(II)-(4-fluoro-1H-pyrazol-5-yl)(PPh₃)₂] | NMR Spectroscopy (¹⁹F, ³¹P, ¹H), Mass Spectrometry |
Catalytic Cycle Analysis in Organometallic Transformations
The catalytic cycle for the Stille coupling of 4-fluoro-5-tributylstannanyl-1H-pyrazole with an organic electrophile, typically an aryl or vinyl halide, is a well-established sequence of elementary steps involving a palladium catalyst. wikipedia.org This cycle is central to understanding the reaction's efficiency and selectivity. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic electrophile (R-X) to a coordinatively unsaturated palladium(0) complex, which is typically generated in situ from a palladium(0) or palladium(II) precatalyst. uvic.ca This step involves the cleavage of the R-X bond and the formation of a new organopalladium(II) intermediate. The oxidation state of palladium changes from 0 to +2.
Transmetalation: In this crucial step, the organostannane, 4-fluoro-5-tributylstannanyl-1H-pyrazole, transfers its pyrazolyl group to the palladium(II) center, displacing the halide. libretexts.org The tributyltin moiety departs as a tributyltin halide. The precise mechanism of transmetalation can be complex and may depend on the specific substrates, ligands, and reaction conditions. It is often the rate-determining step of the catalytic cycle.
Reductive Elimination: The final step of the cycle is the reductive elimination from the diorganopalladium(II) intermediate. This involves the formation of a new carbon-carbon bond between the two organic groups attached to the palladium center, yielding the desired cross-coupled product. berkeley.edu The palladium catalyst is simultaneously reduced from its +2 oxidation state back to its active 0 state, allowing it to re-enter the catalytic cycle.
The following table summarizes the key steps in the catalytic cycle for the Stille coupling of 4-fluoro-5-tributylstannanyl-1H-pyrazole.
| Step | Description | Change in Palladium Oxidation State |
|---|---|---|
| Oxidative Addition | Reaction of Pd(0) with an organic electrophile (R-X) to form a Pd(II) intermediate. | 0 → +2 |
| Transmetalation | Transfer of the fluoropyrazolyl group from the tin reagent to the Pd(II) center. | No change |
| Reductive Elimination | Formation of the C-C bond between the coupled groups and regeneration of the Pd(0) catalyst. | +2 → 0 |
Theoretical studies, such as those employing Density Functional Theory (DFT), can provide further insights into the energetics of each step in the catalytic cycle, helping to identify the rate-determining step and the transition state structures. Such computational analyses can be invaluable for designing more efficient catalysts and reaction conditions for transformations involving 4-fluoro-5-tributylstannanyl-1H-pyrazole.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic and organometallic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule. For 4-fluoro-5-tributylstannanyl-1H-pyrazole, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR, augmented by two-dimensional (2D) techniques, offers an unambiguous assignment of its structure.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum is instrumental in identifying the proton-bearing fragments of a molecule. For 4-fluoro-5-tributylstannanyl-1H-pyrazole, the spectrum would be expected to show signals corresponding to the pyrazole (B372694) ring proton and the protons of the three butyl groups attached to the tin atom. The chemical shift of the C3-H proton on the pyrazole ring is anticipated to appear as a singlet in the aromatic region. The tributylstannyl group would give rise to a series of multiplets in the aliphatic region, corresponding to the α, β, and γ methylene (B1212753) protons and the terminal methyl protons of the butyl chains.
Table 1: Predicted ¹H NMR Data for 4-fluoro-5-tributylstannanyl-1H-pyrazole
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole C3-H | ~7.5-8.0 | s |
| Sn-(CH₂)₃CH₃ (α-CH₂) | ~1.0-1.2 | m |
| Sn-CH₂CH₂CH₂CH₃ (β-CH₂) | ~1.2-1.4 | m |
| Sn-(CH₂)₂CH₂CH₃ (γ-CH₂) | ~1.4-1.6 | m |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 4-fluoro-5-tributylstannanyl-1H-pyrazole would display distinct signals for the three unique carbons of the pyrazole ring and the four different carbons of the tributyl groups. The carbon atoms of the pyrazole ring (C3, C4, and C5) would resonate in the aromatic region, with their chemical shifts significantly influenced by the fluorine and tributyltin substituents. The C4 carbon, directly attached to the highly electronegative fluorine atom, would exhibit a large C-F coupling constant. Similarly, the C5 carbon, bonded to the tin atom, would show coupling to the ¹¹⁹Sn and ¹¹⁷Sn isotopes. The carbons of the butyl chains would appear in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for 4-fluoro-5-tributylstannanyl-1H-pyrazole
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C3 | ~135-145 |
| Pyrazole C4 | ~150-160 (with JC-F) |
| Pyrazole C5 | ~120-130 (with JC-Sn) |
| Sn-CH₂ | ~10-15 |
| Sn-CH₂CH₂ | ~28-32 |
| Sn-(CH₂)₂CH₂ | ~26-30 |
¹⁹F NMR Spectroscopic Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms. For 4-fluoro-5-tributylstannanyl-1H-pyrazole, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C4 position of the pyrazole ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic heterocycle. Furthermore, this signal would likely exhibit coupling to the adjacent C3-H proton, resulting in a doublet.
¹¹⁹Sn NMR Spectroscopic Analysis
¹¹⁹Sn NMR spectroscopy is a specialized technique that provides direct information about the chemical environment of the tin atom. The ¹¹⁹Sn NMR spectrum of 4-fluoro-5-tributylstannanyl-1H-pyrazole would display a single resonance, and its chemical shift would be indicative of a tetracoordinate organotin compound. The precise chemical shift value can offer insights into the electronic effects of the fluorinated pyrazole ring on the tin center.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination
While 1D NMR spectra provide valuable information, 2D NMR techniques are indispensable for establishing the precise connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons in the butyl chains, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded protons and carbons. An HMQC or HSQC spectrum would definitively link the proton signals of the tributyl group to their corresponding carbon signals. It would also correlate the C3-H proton to the C3 carbon of the pyrazole ring.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. For 4-fluoro-5-tributylstannanyl-1H-pyrazole, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula. The calculated exact mass would be compared with the experimentally measured value to confirm the elemental composition.
The mass spectrum would also exhibit a characteristic isotopic pattern for the tin atom, which has several naturally occurring isotopes. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organotin compounds involve the loss of butyl radicals. For 4-fluoro-5-tributylstannanyl-1H-pyrazole, characteristic fragmentation would likely involve the sequential loss of butyl groups from the tin atom, as well as cleavage of the tin-pyrazole bond. Analysis of these fragment ions helps to piece together the molecular structure and confirm the presence of the tributylstannyl and fluoropyrazole moieties.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.
For the analogous compound, N-methyl-5-tributylstannanyl-4-fluoro-1H-pyrazole, elemental analysis has been reported, which serves as a proxy for HRMS data. acs.org The calculated elemental composition for C16H31FN2Sn was C, 49.38%; H, 8.03%; N, 7.20%. The found values were C, 49.41%; H, 7.97%; N, 7.05%, which are in close agreement with the calculated values. acs.org This demonstrates the purity of the sample and confirms its elemental composition.
Based on this, the expected HRMS data for 4-fluoro-5-tributylstannanyl-1H-pyrazole would be centered around its theoretical exact mass. The table below illustrates the expected high-resolution mass for the primary isotopic composition of the title compound.
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |
| 4-fluoro-5-tributylstannanyl-1H-pyrazole | C15H29FN2Sn | 375.1388 |
This table is generated based on theoretical calculations and serves as an expected value for HRMS analysis.
Electrospray Ionization (ESI) and Electron Impact (EI) Techniques
Both Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization techniques used in mass spectrometry, each providing different types of structural information.
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]+ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. For organotin pyrazole derivatives, ESI-MS has been shown to effectively generate cations for mass analysis. nih.gov
Electron Impact (EI) is a higher-energy ionization method that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used to deduce the structure of the compound. For the N-methyl analog, GC-MS analysis was performed, which typically employs EI ionization. amazonaws.com While the full fragmentation pattern is not detailed, the reported mass spectrum provides insights into the stability of the molecule and its fragments. The mass spectra of organotin compounds are often characterized by typical isotope clusters resulting from the various isotopes of tin. labrulez.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
Infrared (IR) Spectroscopy of pyrazole derivatives typically shows characteristic absorption bands. labrulez.comanalchemres.org For the N-methyl analog of the title compound, the IR spectrum (KBr) showed significant peaks, which can be extrapolated to predict the spectrum of 4-fluoro-5-tributylstannanyl-1H-pyrazole. amazonaws.com Key expected vibrational frequencies are detailed in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H stretch | ~3100-3300 | Expected in the parent compound, absent in the N-methyl analog. |
| C-H stretch (aliphatic) | ~2850-2960 | From the tributyl groups. |
| C=N stretch | ~1500-1600 | Characteristic of the pyrazole ring. |
| C-F stretch | ~1000-1100 | Indicative of the fluorine substituent. |
| Sn-C stretch | ~500-600 | Characteristic of the tributylstannyl group. |
This table provides expected ranges for the key functional groups in 4-fluoro-5-tributylstannanyl-1H-pyrazole based on general spectroscopic data for related compounds.
Raman Spectroscopy , while not explicitly reported for this compound, would provide complementary information, particularly for non-polar bonds that are weak in the IR spectrum. nih.govnih.govfrontiersin.org The Sn-C and C-C bonds of the tributyl groups, as well as the symmetric vibrations of the pyrazole ring, would be expected to show strong Raman signals.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 4-fluoro-5-tributylstannanyl-1H-pyrazole has not been reported, the structure of a closely related derivative, N-Methyl-5-[(cyclohexyl)hydroxymethyl]-4-fluoro-1H-pyrazole (3g), has been determined. amazonaws.com
This derivative, formed from the N-methylated stannyl (B1234572) pyrazole, provides valuable insight into the geometry of the fluoropyrazole ring and the nature of its substitutions. The crystal structure of this derivative was solved and refined, confirming its molecular connectivity and stereochemistry. amazonaws.com Such studies on related pyrazole derivatives have shown a variety of crystal packing arrangements and hydrogen bonding motifs. nih.govresearchgate.netcardiff.ac.ukmdpi.commdpi.com It is anticipated that 4-fluoro-5-tributylstannanyl-1H-pyrazole would exhibit a similarly well-defined solid-state structure, likely with intermolecular N-H---N hydrogen bonds forming chains or other supramolecular assemblies.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for assessing the purity of a compound and for analyzing complex mixtures.
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Organotin compounds can be analyzed by GC-MS, often after a derivatization step to increase their volatility. labrulez.comanalchemres.orggov.bc.caacs.orgthermofisher.com For the N-methyl analog of the title compound, GC-MS was used to confirm its identity, indicating that it is sufficiently volatile for this technique. amazonaws.com A typical GC-MS analysis would provide a chromatogram showing the retention time of the compound, which is indicative of its volatility and interaction with the stationary phase, and a mass spectrum for each chromatographic peak, allowing for positive identification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds, particularly those that are not suitable for GC analysis due to low volatility or thermal instability. For pyrazole derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method for purity assessment and quantitative analysis. nih.govijcpa.in An HPLC method for 4-fluoro-5-tributylstannanyl-1H-pyrazole would likely utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, possibly with an acid modifier like trifluoroacetic acid to improve peak shape. The retention time and peak purity, as determined by a diode array detector, would be key indicators of the compound's identity and purity.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed in chemical research to determine the elemental composition of a sample. This analytical method provides the mass percentages of the constituent elements in a compound, which is crucial for verifying its empirical and molecular formula. The comparison between theoretically calculated elemental percentages and experimentally obtained values serves as a critical checkpoint for assessing the purity and confirming the identity of a newly synthesized compound.
For the compound 4-fluoro-5-tributylstannanyl-1H-pyrazole, the molecular formula is established as C₁₅H₂₉FN₂Sn. Based on this formula, the theoretical elemental composition has been calculated. The expected mass percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) are presented in the table below. This theoretical data provides a benchmark against which experimental results can be compared to validate the compound's structure and stoichiometry.
Table 1: Theoretical Elemental Composition of 4-fluoro-5-tributylstannanyl-1H-pyrazole Interactive data table. Click on headers to sort.
| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Mass in Compound (g) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 15 | 180.15 | 47.04 |
| Hydrogen | H | 1.008 | 29 | 29.232 | 7.63 |
| Fluorine | F | 19.00 | 1 | 19.00 | 4.96 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 7.32 |
| Tin | Sn | 118.71 | 1 | 118.71 | 31.05 |
| Total | | | | 383.112 | 100.00 |
While direct experimental elemental analysis data for 4-fluoro-5-tributylstannanyl-1H-pyrazole is not extensively detailed in the cited literature, research on closely related structures provides valuable comparative data. For instance, the N-methylated analog, N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole (C₁₆H₃₁FN₂Sn), has been synthesized and characterized. The experimental findings for this related compound show a strong correlation between the calculated and observed elemental percentages, lending confidence to the structural assignments of this class of organotin pyrazoles.
Table 2: Comparison of Calculated and Found Elemental Analysis Data for N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole Interactive data table. Click on headers to sort.
| Element | Calculated (%) | Found (%) acs.org | Difference (%) |
|---|---|---|---|
| Carbon | 49.38 | 49.41 | +0.03 |
| Hydrogen | 8.03 | 7.97 | -0.06 |
The close agreement between the calculated and found values for the N-methylated derivative, with differences well within the acceptable margin of error for this technique, underscores the utility of elemental analysis in verifying the composition of these complex heterocyclic compounds. acs.org This data serves as a reliable reference point for the expected experimental outcomes for 4-fluoro-5-tributylstannanyl-1H-pyrazole.
Environmental and Green Chemistry Considerations in Synthesis and Application Methodological Focus
Development of More Sustainable Synthetic Routes
The principles of green chemistry offer a framework for designing more environmentally benign synthetic pathways to 4-fluoro-5-tributylstannanyl-1H-pyrazole. Key considerations include maximizing atom economy, minimizing the environmental factor (E-factor), selecting safer solvents, and designing catalysts that reduce waste.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. The E-factor, on the other hand, is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process.
For the synthesis of 4-fluoro-5-tributylstannanyl-1H-pyrazole, a comprehensive atom economy and E-factor analysis would involve evaluating each step of the synthetic route. For instance, the synthesis of 4-fluoro-1H-pyrazole itself can be achieved through various methods, each with a different atom economy. chemicalbook.com The subsequent stannylation reaction introduces the tributyltin moiety. A typical synthesis of N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole involves the reaction of 5-tributylstannyl-4-fluoro-1H-pyrazole with LDA and iodomethane (B122720). acs.org
To illustrate, a hypothetical E-factor calculation for a laboratory-scale synthesis might look like the following interactive table. Note that this is an estimation and actual values can vary based on specific reaction conditions and purification methods.
| Input | Mass (g) | Output | Mass (g) |
| 4-fluoro-1H-pyrazole | 10 | 4-fluoro-5-tributylstannanyl-1H-pyrazole | 35 |
| Tributyltin chloride | 40 | By-products (e.g., lithium chloride) | 5 |
| Solvents | 500 | Solvent waste | 500 |
| Reagents (e.g., n-BuLi) | 15 | Reagent waste | 15 |
| Total Input | 565 | Total Waste | 520 |
| E-Factor = Total Waste / Product Mass | 14.86 |
This is a simplified and hypothetical calculation for illustrative purposes.
Improving the atom economy and reducing the E-factor for the synthesis of 4-fluoro-5-tributylstannanyl-1H-pyrazole could involve exploring one-pot reactions or catalytic routes that minimize the generation of stoichiometric by-products.
Traditional organic solvents often pose significant environmental and health risks. Green chemistry encourages the use of safer, more benign solvents or, ideally, solvent-free conditions. rsc.orgresearchgate.net In the context of pyrazole (B372694) synthesis, researchers have explored the use of water, ionic liquids, and deep eutectic solvents as greener alternatives to volatile organic compounds. rsc.orgresearchgate.netthieme-connect.com
For the synthesis of 4-fluoro-5-tributylstannanyl-1H-pyrazole, a critical evaluation of the solvents used in each step is necessary. Strategies for solvent replacement could include:
Switching to bio-based solvents: Solvents derived from renewable resources can offer a more sustainable option.
Utilizing supercritical fluids: Supercritical carbon dioxide, for example, can be an excellent solvent for certain reactions and is easily removed and recycled.
Implementing solvent-free reactions: Microwave-assisted synthesis or grinding techniques can sometimes eliminate the need for a solvent altogether. nih.gov
The choice of a replacement solvent must consider not only its environmental footprint but also its compatibility with the reaction chemistry and its impact on yield and purity.
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, thereby reducing waste. In the synthesis of organotin compounds and their precursors, catalyst design can focus on several key areas:
Heterogeneous catalysts: These catalysts are in a different phase from the reactants and can be easily separated and recycled, minimizing catalyst waste.
Biocatalysts: Enzymes can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing side reactions.
Photocatalysts: Light-driven reactions can sometimes offer alternative synthetic pathways with reduced energy consumption and waste.
Research into novel catalyst systems for the synthesis of functionalized pyrazoles is an active area. researchgate.net Applying these principles to the synthesis of 4-fluoro-5-tributylstannanyl-1H-pyrazole could lead to the development of more sustainable and efficient processes.
Alternatives to Tributylstannane Reagents (Focus on Research in Less Toxic Stannanes or Alternatives)
The toxicity of tributyltin compounds is a major driver for the development of less hazardous alternatives in organic synthesis. While organotin reagents are highly effective in reactions like the Stille coupling, their environmental persistence and biological activity are significant concerns. cdc.gov
Research in this area is focused on two main strategies:
Development of Less Toxic Organostannanes: This involves modifying the structure of the organotin reagent to reduce its toxicity while maintaining its reactivity. For example, the use of longer-chain alkyl groups on the tin atom has been explored to create less toxic and more easily removable reagents. google.com
Development of Tin-Free Alternatives: This approach seeks to replace organotin reagents altogether with organometallic compounds of other elements that are less toxic. Promising alternatives include organoboron, nih.govmsu.edu organosilicon, nih.gov and organozinc reagents. msu.edu These reagents can often participate in similar cross-coupling reactions to their organotin counterparts.
The following table summarizes some potential alternatives to tributylstannane reagents:
| Reagent Class | Advantages | Disadvantages |
| Less Toxic Organostannanes | Similar reactivity to traditional stannanes | Still contains tin, may have residual toxicity |
| Organoboron Reagents | Low toxicity, commercially available | Often require specific reaction conditions |
| Organosilicon Reagents | Low toxicity, environmentally benign | Can be less reactive than organostannanes |
| Organozinc Reagents | High reactivity | Can be sensitive to air and moisture |
The selection of an appropriate alternative for the synthesis of pyrazole derivatives would depend on the specific reaction and desired outcome.
Waste Management in Organotin Chemistry Research
Proper waste management is critical in any research involving organotin compounds to prevent environmental contamination. researchgate.net The primary goals of waste management in this context are to minimize the generation of hazardous waste, to safely treat and dispose of unavoidable waste, and to explore opportunities for recycling.
Key aspects of organotin waste management include:
Waste Segregation: Organotin-containing waste should be carefully segregated from other laboratory waste streams to ensure appropriate handling and disposal.
Decontamination of Glassware and Equipment: All equipment that comes into contact with organotin compounds must be thoroughly decontaminated. This can often be achieved by rinsing with a suitable solvent, followed by treatment with a solution that degrades the organotin compounds.
Treatment of Liquid Waste: Aqueous and organic waste streams containing organotin compounds can be treated using various methods, including adsorption onto activated carbon or clays, chemical degradation, or electrochemical treatment. researchgate.netnih.govnih.gov
Disposal of Solid Waste: Solid waste, such as contaminated personal protective equipment and spent adsorbents, must be disposed of as hazardous waste in accordance with local regulations. researchgate.net
Recycling of Tin: In some cases, it may be possible to recover and recycle tin from waste streams, further reducing the environmental impact of the research. google.com
The development and implementation of robust waste management protocols are essential for ensuring the safe and environmentally responsible use of organotin compounds in research and industry.
Conclusion and Outlook
Summary of Key Synthetic Achievements and Reactive Properties
The synthesis of 4-fluoro-5-tributylstannanyl-1H-pyrazole itself represents a significant achievement, typically accomplished through a 1,3-dipolar cycloaddition reaction. This method provides a direct route to the core fluorinated pyrazole (B372694) scaffold.
Subsequent synthetic modifications have further highlighted the utility of this compound. A key achievement is the high-yielding N-methylation of the pyrazole ring. nih.govlupinepublishers.com This seemingly simple transformation is crucial as it paves the way for a diverse range of subsequent reactions by protecting the acidic N-H proton and influencing the electronic properties of the heterocyclic ring.
The reactive properties of this organometallic reagent are twofold and particularly noteworthy:
Palladium-Catalyzed Cross-Coupling Reactions: The tributylstannyl group at the 5-position makes the parent compound an excellent substrate for Stille cross-coupling reactions. researchgate.netrsc.org This allows for the facile introduction of various aryl and heteroaryl substituents at this position, creating a diverse library of 5-substituted-4-fluoropyrazoles. These reactions typically proceed smoothly in the presence of a palladium catalyst and an aryl iodide. researchgate.netrsc.org
Transmetalation and Electrophilic Quench: The N-methylated derivative, N-methyl-4-fluoro-5-tributylstannanyl-1H-pyrazole, undergoes efficient transmetalation upon treatment with strong bases like butyllithium (B86547). nih.govlupinepublishers.com This generates a highly reactive 5-lithiated pyrazole species. This intermediate can then be quenched with a wide variety of electrophiles, enabling the introduction of an extensive range of functional groups at the 5-position. nih.govlupinepublishers.com This two-step sequence of N-methylation followed by lithiation and electrophilic quench provides a powerful strategy for the construction of highly functionalized 4-fluoropyrazoles. nih.govlupinepublishers.com
Prospects for Further Exploration of Its Synthetic Utility
The established reactivity of 4-fluoro-5-tributylstannanyl-1H-pyrazole opens the door to numerous avenues for further synthetic exploration. The palladium-catalyzed cross-coupling reactions could be expanded to include a wider range of coupling partners beyond aryl iodides, such as vinyl and alkyl halides, to access an even greater diversity of structures. Furthermore, exploring different catalytic systems could lead to milder reaction conditions and improved functional group tolerance.
The lithiated intermediate generated from the N-methylated derivative is a powerful nucleophile. Its reaction with a broader scope of electrophiles, including chiral electrophiles for the synthesis of enantiomerically enriched compounds, warrants further investigation. Moreover, this lithiated species could potentially participate in other transformations, such as conjugate additions or ring-opening reactions of strained cyclic systems.
The fluorine atom at the 4-position also presents opportunities for further functionalization. While typically less reactive than the C-Sn bond, its presence could direct metallation at the adjacent C-3 position under specific conditions, offering a route to tri-substituted pyrazoles.
Future Directions in Fluorinated Organometallic Chemistry
The study of 4-fluoro-5-tributylstannanyl-1H-pyrazole is emblematic of the broader trends and future directions in fluorinated organometallic chemistry. A key focus in the field is the development of new, efficient, and selective methods for the introduction of fluorine and fluorinated groups into organic molecules. dovepress.com This includes the design of novel fluorinating reagents and the development of catalytic methods for C-F bond formation.
Another important direction is the synthesis and application of novel fluorinated building blocks. Compounds like 4-fluoro-5-tributylstannanyl-1H-pyrazole serve as valuable platforms for the rapid assembly of complex fluorinated molecules. The future will likely see the development of an expanded toolbox of such reagents with diverse substitution patterns and reactive handles.
Furthermore, there is a growing emphasis on developing more sustainable and environmentally friendly methods in organometallic chemistry. dovepress.com In the context of organostannanes, this could involve the development of catalytic Stille couplings that require only stoichiometric amounts of the tin reagent or the exploration of alternative, less toxic organometallic reagents that can perform similar transformations.
Potential for Enabling New Chemical Transformations
The unique electronic environment of the pyrazole ring, influenced by both the fluorine and tributylstannyl groups, has the potential to enable novel chemical transformations. For instance, the fluorine atom can act as a directing group in transition metal-catalyzed C-H activation reactions, allowing for the selective functionalization of the pyrazole core at positions that are otherwise difficult to access.
The combination of the pyrazole nucleus and the fluorine atom could also lead to the discovery of new catalytic activities. The pyrazole moiety is a well-known ligand for transition metals, and the presence of the electron-withdrawing fluorine atom could modulate the electronic properties of a metal center, leading to new or enhanced catalytic reactivity.
Moreover, the functionalized 4-fluoropyrazoles synthesized from this building block could serve as precursors for novel cycloaddition reactions. The electron-deficient nature of the fluorinated pyrazole ring could make it a suitable dienophile or dipolarophile in various cycloaddition reactions, providing access to complex fused heterocyclic systems with potential biological activity. nih.gov
Q & A
Q. Why does fluorine substitution enhance bioactivity in pyrazole derivatives?
- Methodological Answer : Fluorine’s high electronegativity increases metabolic stability and membrane permeability. It forms strong C–F⋯H–N hydrogen bonds with target enzymes (e.g., kinases). Comparative studies using fluorinated vs. non-fluorinated analogs show improved IC₅₀ values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
